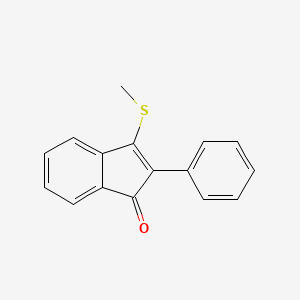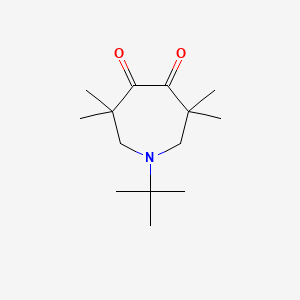![molecular formula C15H19NO B14640113 Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- CAS No. 56446-29-8](/img/structure/B14640113.png)
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves several well-established methods:
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.
Van Leusen Reaction: This involves the reaction of α-haloketones and formamide.
Industrial Production Methods
Industrial production of oxazole derivatives often employs scalable methods such as the Van Leusen reaction, which allows for high yields and purity. The use of ionic liquids in the Van Leusen reaction has been shown to improve efficiency and recyclability of solvents .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert oxazole derivatives into imides and carboxylic acids.
Reduction: Reduction reactions typically target the nitrogen or oxygen atoms within the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine, while nucleophilic substitutions often involve strong bases like sodium hydride (NaH).
Major Products
The major products of these reactions include various substituted oxazoles, imides, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of oxazole derivatives involves interactions with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, receptors, or other proteins. The exact mechanism depends on the specific structure of the oxazole derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.
Imidazoles: Contain two nitrogen atoms in the ring and are more basic than oxazoles.
Uniqueness
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56446-29-8 |
|---|---|
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
2-(2-but-3-enylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C15H19NO/c1-4-5-8-12-9-6-7-10-13(12)14-16-15(2,3)11-17-14/h4,6-7,9-10H,1,5,8,11H2,2-3H3 |
InChI-Schlüssel |
QTFZQWSMQTZVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=CC=CC=C2CCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)


![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)



methanone](/img/structure/B14640087.png)
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)


